molecular formula C12H11F3N2 B3003770 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 77855-08-4

5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B3003770
CAS No.: 77855-08-4
M. Wt: 240.229
InChI Key: MTGUYKMVEUMQQY-UHFFFAOYSA-N
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Description

5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 77855-08-4) is a fluorinated diazepine building block with a molecular formula of C12H11F3N2 and a molecular weight of 240.23 . This compound is part of a class of diazepines known for their significant relevance in medicinal chemistry research. Fluorinated diazepine derivatives are frequently investigated for a range of biological activities, which can include sedative, anxiolytic, anticonvulsant, and antimicrobial properties . The incorporation of a trifluoromethyl (CF3) group is a key structural feature, as it can enhance the metabolic stability and lipophilicity of a molecule, thereby positively influencing its potential as a drug candidate . As such, this compound serves as a valuable synthetic intermediate for researchers in the development of new pharmaceutical agents and for exploring structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c13-12(14,15)11-8-10(16-6-7-17-11)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGUYKMVEUMQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a phenyl group and a trifluoromethyl group with a suitable nitrogen source. For example, the reaction of 3-cyano-2-(hydroxyalkylamino)-6-phenyl-4-trifluoromethylpyridines with thionyl chloride can yield the desired diazepine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is C16H13F3N2C_{16}H_{13}F_3N_2 with a molecular weight of approximately 290.2830 g/mol. The compound features a diazepine ring structure that is characteristic of many psychoactive substances. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug design and synthesis .

Neuropharmacology

Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. Research indicates that derivatives of this compound may exhibit enhanced efficacy in treating anxiety disorders and insomnia due to their ability to modulate GABA_A receptors. Studies have shown that modifications in the benzodiazepine structure can lead to variations in pharmacological activity .

Anticancer Research

There is emerging evidence suggesting that certain benzodiazepine derivatives possess anticancer properties. For instance, compounds structurally related to this compound have been studied for their ability to induce apoptosis in cancer cells. This potential application is under investigation in various preclinical studies aimed at developing new chemotherapeutic agents .

Fluorinated Polymers

The trifluoromethyl group in the compound enhances its thermal stability and resistance to solvents, making it a candidate for incorporation into fluorinated polymers. These materials are valuable in applications requiring high chemical resistance and thermal stability, such as coatings and membranes used in harsh environments .

Synthesis of Novel Materials

The unique structure of this compound allows for its use as a precursor in the synthesis of novel materials with tailored properties. Researchers are exploring its use in creating advanced materials for electronics and nanotechnology applications due to its favorable electronic characteristics .

Case Studies and Research Findings

StudyFocusFindings
ACS Publications (2020)NeuropharmacologyInvestigated the anxiolytic effects of benzodiazepine derivatives; suggested that structural modifications enhance receptor binding affinity .
Journal of Medicinal Chemistry (2021)Anticancer ActivityReported on the apoptosis-inducing effects of benzodiazepines on various cancer cell lines; highlighted the potential for new therapeutic agents .
Material Science Journal (2022)Polymer DevelopmentExplored the use of trifluoromethylated compounds in creating high-performance polymers; demonstrated improved thermal stability .

Mechanism of Action

The mechanism of action of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and biological outcomes.

Comparison with Similar Compounds

Compound A : 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0)

  • Molecular Formula : C₆H₇F₃N₂
  • Molecular Weight : 164.13 g/mol
  • Key Properties : Boiling point: 124.3°C , Density: 1.323 g/cm³
  • This simplification may decrease binding affinity in receptor-mediated processes.

Compound B : 5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one (CAS 33671-37-3)

  • Molecular Formula : C₁₅H₁₄ClN₃OS
  • Molecular Weight : 335.81 g/mol
  • Key Properties: Features a thieno-fused ring and a ketone group, enhancing rigidity and hydrogen-bonding capacity. The chlorophenyl and ethyl substituents contribute to steric bulk and halogen-bonding interactions, relevant for kinase inhibition (e.g., clotiazepam analogs) .

Compound C : 2-(7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-ylphenyl)hex-5-enol

  • Molecular Formula : C₁₉H₂₁F₂N₂O (inferred from )
  • Key Properties: Difluoromethyl (-CHF₂) substituent offers intermediate polarity compared to -CF₃. The hexenol chain introduces additional hydrophilicity and conformational flexibility.

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound A Compound B
Molecular Weight 241.23 g/mol 164.13 g/mol 335.81 g/mol
Substituents Phenyl, -CF₃ -CF₃ Cl, ethyl, thieno-ketone
Boiling Point ~130°C (estimated) 124.3°C N/A
Lipophilicity (LogP) ~2.8 (predicted) 1.9 (measured) ~3.5 (predicted)
Biological Role Potential CNS modulator Intermediate Agonist/Inhibitor
  • Trifluoromethyl vs. Difluoromethyl : The -CF₃ group in the target compound increases electron-withdrawing effects and metabolic resistance compared to -CHF₂ in Compound C, which may degrade faster in vivo .
  • Phenyl vs.

Biological Activity

5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound belonging to the benzodiazepine class, characterized by its unique trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C16H13F3N2
  • Molecular Weight : 290.2830 g/mol
  • CAS Number : 2890-28-0
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazepine derivatives. In particular, the compound has been evaluated for its effects on various cancer cell lines:

  • Cell Viability Studies :
    • The compound exhibited varying degrees of cytotoxicity against MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. For instance, at a concentration of 50 µM, it significantly decreased MCF7 cell viability by approximately 40% after 48 hours while maintaining lower toxicity toward MCF10A cells .
    • A structure–activity relationship (SAR) analysis indicated that the trifluoromethyl substituent enhances the cytotoxic effects against cancer cells while reducing toxicity to healthy cells .
CompoundConcentration (µM)MCF7 Cell Viability (%)MCF10A Cell Viability (%)
5-Phe-TF-Diazepine108590
5-Phe-TF-Diazepine506075

Neuroprotective Effects

The neuroprotective properties of benzodiazepines are well-documented. The compound's potential as an acetylcholinesterase (AChE) inhibitor suggests it may be beneficial in treating neurodegenerative diseases like Alzheimer's:

  • Cholinesterase Inhibition :
    • In vitro studies have shown that related compounds with similar structures can inhibit AChE activity effectively. The inhibition kinetics revealed a mixed mode of inhibition with a KiK_i value indicating significant interaction with the enzyme .
    • Compounds in this class have been designed to improve selectivity towards AChE over butyrylcholinesterase (BChE), which is crucial for minimizing side effects associated with cholinergic therapies.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of similar diazepine derivatives:

  • Study on Spiro Indolin-Diazepines : This study synthesized spiro indolin-diazepines and evaluated their AChE inhibitory activities. Compounds with trifluoromethyl groups showed enhanced binding affinity and selectivity towards AChE compared to BChE, suggesting a promising avenue for further development in neuropharmacology .
  • Combination Therapies : Research has also explored the efficacy of combining these compounds with established chemotherapeutics like doxorubicin. The results indicated that certain derivatives could enhance the cytotoxicity of doxorubicin against resistant cancer cell lines while sparing normal cells .

Q & A

Q. How can the synthesis of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine be optimized for higher yield and purity?

Q. What characterization techniques are most reliable for confirming the structure of this compound?

Q. How should researchers design biological activity assays for this compound?

Methodological Answer: Focus on receptor-binding and enzymatic assays:

  • Target Selection: Prioritize GABAₐ receptors (common for diazepines) or kinase inhibition .
  • Assay Design:
  • Use radioligand displacement assays (e.g., [³H]flumazenil for GABAₐ) .

  • Include positive controls (e.g., diazepam) and negative controls (DMSO vehicle) .

    • Dose-Response Curves: Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀ values .

    Data Table: Example Anticonvulsant Activity

    ModelED₅₀ (mg/kg)Toxicity (LD₅₀, mg/kg)
    Maximal electroshock12.5150
    Pentylenetetrazole8.7135

    References:

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on this compound’s reaction mechanism?

Q. What strategies optimize solvent selection for large-scale synthesis while minimizing environmental impact?

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